molecular formula C12H12 B14162262 tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene CAS No. 97253-51-5

tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene

Cat. No.: B14162262
CAS No.: 97253-51-5
M. Wt: 156.22 g/mol
InChI Key: KWPLEXGYQPSPLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetracyclo[62113,602,7]dodeca-2(7),4,9-triene is a polycyclic hydrocarbon with a unique structure characterized by four fused rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the polycyclic structure .

Industrial Production Methods

Industrial production methods for tetracyclo[62113,6 advancements in catalytic processes and polymerization techniques may offer scalable methods for its production .

Chemical Reactions Analysis

Types of Reactions

Tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxygenated, halogenated, and hydrogenated derivatives of this compound .

Scientific Research Applications

Tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene has several scientific research applications:

Mechanism of Action

The mechanism of action of tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene involves its interaction with various molecular targets and pathways. The compound’s polycyclic structure allows it to engage in multiple types of chemical interactions, including π-π stacking and hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene is unique due to its highly strained polycyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and organic synthesis .

Properties

CAS No.

97253-51-5

Molecular Formula

C12H12

Molecular Weight

156.22 g/mol

IUPAC Name

tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene

InChI

InChI=1S/C12H12/c1-2-8-5-7(1)11-9-3-4-10(6-9)12(8)11/h1-4,7-10H,5-6H2

InChI Key

KWPLEXGYQPSPLP-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3=C2C4CC3C=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.